molecular formula C20H16FNO3 B12495258 10-(2-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

10-(2-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

Cat. No.: B12495258
M. Wt: 337.3 g/mol
InChI Key: OEUAYZSLUKLPKD-UHFFFAOYSA-N
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Description

10-(2-fluorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound that belongs to the acridone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-fluorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

10-(2-fluorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can result in various substituted acridone compounds.

Scientific Research Applications

10-(2-fluorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as luminescent materials for organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 10-(2-fluorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with specific molecular targets and pathways. For example, it may act as a DNA intercalator, inserting itself between DNA base pairs and disrupting DNA replication and transcription processes. This mechanism is particularly relevant in its potential anticancer activity, where it can inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridin-9(10H)-one: A parent compound with similar structural features but lacking the 2-fluorophenyl and dioxolo groups.

    3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A derivative with phenoxazine groups attached, known for its thermally activated delayed fluorescence properties.

Uniqueness

10-(2-fluorophenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to the presence of the 2-fluorophenyl and dioxolo groups, which impart specific chemical and biological properties. These structural features can enhance its interaction with molecular targets and improve its efficacy in various applications.

Properties

Molecular Formula

C20H16FNO3

Molecular Weight

337.3 g/mol

IUPAC Name

10-(2-fluorophenyl)-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one

InChI

InChI=1S/C20H16FNO3/c21-13-5-2-1-4-11(13)19-12-8-17-18(25-10-24-17)9-15(12)22-14-6-3-7-16(23)20(14)19/h1-2,4-5,8-9,19,22H,3,6-7,10H2

InChI Key

OEUAYZSLUKLPKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5F)C(=O)C1

Origin of Product

United States

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